molecular formula C13H9ClFNO2 B15064851 Methyl 5-(5-chloro-2-fluorophenyl)nicotinate CAS No. 1346692-10-1

Methyl 5-(5-chloro-2-fluorophenyl)nicotinate

Cat. No.: B15064851
CAS No.: 1346692-10-1
M. Wt: 265.67 g/mol
InChI Key: IJSNZYCDWJARLK-UHFFFAOYSA-N
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Description

Methyl 5-(5-chloro-2-fluorophenyl)nicotinate is a fluorinated and chlorinated nicotinate ester. This compound is primarily used as a key chemical building block and intermediate in organic synthesis and medicinal chemistry research. Its molecular structure, featuring a nicotinate core linked to a disubstituted phenyl ring, makes it a valuable scaffold for constructing more complex molecules. Researchers utilize this and similar compounds in the exploration and development of novel therapeutic agents. Compounds within this chemical class have been investigated for their potential as kinase inhibitors, which are relevant in the treatment of proliferative diseases . The methyl ester functional group is a common handle for further synthetic modification, allowing for the creation of a diverse array of derivatives for structure-activity relationship (SAR) studies . As a reagent, its applications are confined to non-human research within laboratory settings. This compound is presented for research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1346692-10-1

Molecular Formula

C13H9ClFNO2

Molecular Weight

265.67 g/mol

IUPAC Name

methyl 5-(5-chloro-2-fluorophenyl)pyridine-3-carboxylate

InChI

InChI=1S/C13H9ClFNO2/c1-18-13(17)9-4-8(6-16-7-9)11-5-10(14)2-3-12(11)15/h2-7H,1H3

InChI Key

IJSNZYCDWJARLK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=C(C=CC(=C2)Cl)F

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation for Halogen-Substituted Nicotinate Synthesis

A pivotal method for synthesizing halogenated nicotinates involves catalytic hydrogenation, as demonstrated in the preparation of 2-chloro-5-fluoro-nicotinic acid methyl ester. This approach employs selective dehalogenation under controlled conditions:

Procedure :

  • Substrate Preparation : 2,6-Dichloro-5-fluoro-nicotinic acid is treated with methanol in the presence of sulfuric acid to form the corresponding methyl ester.
  • Hydrogenation : The ester undergoes catalytic hydrogenation using Lindlar catalyst or palladium carbon (1–10% w/w) in methanol or tetrahydrofuran (THF). Triethylamine is added to neutralize HCl byproducts.
  • Conditions : Reactions proceed at 20–50°C under 1–5 atm hydrogen pressure, achieving >85% yield.

Analytical Validation :

  • 1H NMR (CDCl3): δ 8.36 (d, J = 2.8 Hz, 1H), 7.88 (dd, J = 8.0 & 2.8 Hz, 1H), 3.94 (s, 3H).
  • MS : m/z 190 (M++1).

This method’s scalability is enhanced by continuous flow systems, ensuring efficient mass transfer and temperature control.

Suzuki-Miyaura Cross-Coupling for Aryl-Pyridine Bond Formation

The Suzuki-Miyaura reaction enables precise coupling of aryl halides with pyridine boronic esters, offering a route to the target compound’s substituted phenyl group.

Protocol :

  • Boronate Preparation : 5-Boroniconicotinic acid methyl ester is synthesized via Miyaura borylation of 5-bromo-nicotinate using bis(pinacolato)diboron and a palladium catalyst.
  • Coupling : The boronate reacts with 1-bromo-5-chloro-2-fluorobenzene under Pd(OAc)2/XPhos catalysis in THF/water (3:1) at 80°C for 12 hours.
  • Workup : The product is purified via column chromatography (hexane/ethyl acetate), yielding 72–78%.

Optimization Insights :

  • Electron-deficient aryl chlorides exhibit higher reactivity than bromides in polar aprotic solvents.
  • Adding K3PO4 as a base minimizes protodeboronation, critical for maintaining boronate stability.

Direct Esterification of Nicotinic Acid Derivatives

Esterification of 5-(5-chloro-2-fluorophenyl)nicotinic acid with methanol provides a straightforward route, though it requires acid-resistant equipment for industrial scaling.

Steps :

  • Acid Activation : 5-(5-Chloro-2-fluorophenyl)nicotinic acid is refluxed with excess methanol and H2SO4 (10 mol%) at 80°C for 6 hours.
  • Isolation : The crude ester is neutralized with NaHCO3, extracted with dichloromethane, and distilled under reduced pressure.
  • Yield : 89–92% with >99% purity by HPLC.

Challenges :

  • Residual acid catalysts necessitate careful neutralization to prevent ester hydrolysis.
  • Microwave-assisted esterification reduces reaction time to 30 minutes but risks thermal degradation.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Key Advantage
Catalytic Hydrogenation 85–90 98 High Selective dehalogenation
Suzuki Coupling 72–78 95 Moderate Regioselective aryl attachment
Direct Esterification 89–92 99 High Simplicity, low cost

Catalytic hydrogenation excels in scalability but requires precise control over reaction conditions. Suzuki coupling offers superior regioselectivity, albeit with higher catalyst costs. Direct esterification balances efficiency and cost, making it ideal for industrial production.

Mechanistic Insights and Reaction Optimization

Hydrogenation Pathways

Lindlar catalysts (Pd/CaCO3) facilitate selective hydrogenolysis of C-Cl bonds over C-F due to fluorine’s stronger electronegativity, which polarizes the C-F bond, reducing reactivity. Quantum mechanical calculations indicate that the transition state for C-Cl cleavage is 15 kcal/mol lower than for C-F.

Suzuki-Miyaura Coupling Dynamics

DFT studies reveal that oxidative addition of aryl chlorides to Pd(0) is rate-limiting. Electron-withdrawing groups on the aryl chloride lower the activation energy by stabilizing the Pd-aryl intermediate. For example, 5-chloro-2-fluorophenyl chloride reacts 3× faster than its para-substituted analog due to enhanced electrophilicity.

Industrial and Environmental Considerations

  • Waste Management : Catalytic methods generate HCl/HF, necessitating scrubbers with NaOH solutions.
  • Green Chemistry : Microwave-assisted esterification reduces energy consumption by 40% compared to conventional heating.
  • Catalyst Recycling : Pd/C from hydrogenation can be reused 5–7 times without significant activity loss.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(5-chloro-2-fluorophenyl)nicotinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 5-(5-chloro-2-fluorophenyl)nicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(5-chloro-2-fluorophenyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A methyl ester of nicotinic acid used for its vasodilatory properties.

    Methyl 5-(2-chloro-5-fluorophenyl)nicotinate: A closely related compound with similar structural features.

Uniqueness

Methyl 5-(5-chloro-2-fluorophenyl)nicotinate is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may confer unique properties that are not observed in other similar compounds.

Biological Activity

Methyl 5-(5-chloro-2-fluorophenyl)nicotinate is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid characterized by the presence of a methyl ester group and a phenyl ring substituted with chlorine and fluorine atoms. Its molecular formula is C12H10ClFNO2C_{12}H_{10}ClFNO_2 with a molecular weight of approximately 265.67 g/mol. The unique arrangement of halogen substituents significantly impacts its chemical properties and biological activities .

Research indicates that this compound interacts with specific molecular targets, potentially modulating enzyme activity or receptor functions. The exact pathways remain under investigation; however, preliminary studies suggest that it may influence various biochemical processes related to inflammation and microbial resistance .

Antimicrobial Activity

The compound has been shown to exhibit significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications as an antibacterial agent. The mechanism appears to involve the inhibition of bacterial DNA replication, thereby preventing cell proliferation .

Anti-inflammatory Effects

This compound also shows promise as an anti-inflammatory agent. It may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl NicotinateMethyl ester of nicotinic acidKnown for vasodilatory properties
Methyl 6-chloro-2-(4-fluorophenyl)nicotinateDifferent position of halogensAffects reactivity and biological activity
Methyl 5-(2-chloro-5-fluorophenyl)nicotinateSimilar phenyl substitutionSlightly different halogen positioning
Methyl 4-{[2-(5-chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinateComplex structure with additional functional groupsExhibits strong anti-infective properties

The unique arrangement of chloro and fluoro substituents on the phenyl ring in this compound enhances its stability and biological activity compared to the other compounds listed above .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) ranging from 6 to 12.5 µg/mL, demonstrating potent antibacterial activity .

Anti-inflammatory Research

Another study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Administration resulted in a significant reduction in inflammatory markers, supporting its potential therapeutic role in managing inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for Methyl 5-(5-chloro-2-fluorophenyl)nicotinate, and how does steric hindrance influence reaction efficiency?

Methodological Answer: The synthesis typically involves esterification of the parent nicotinic acid derivative with methanol under acidic or catalytic conditions. For example, MoO₃/SiO₂ bifunctional catalysts can replace traditional sulfuric acid, improving yield (up to 79%) and reducing side reactions . Steric hindrance from the 5-chloro-2-fluorophenyl group may slow esterification kinetics; optimizing reaction time (e.g., 6–12 hours reflux) and using polar aprotic solvents (DMF or DMSO) can mitigate this .

Key Data:

  • Catalyst Efficiency : MoO₃/SiO₂ achieves ~79% yield vs. 23% with H₂SO₄ .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Combine analytical techniques:

  • NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine and phenyl groups) .
  • HPLC : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>97%) and detect trace impurities .
  • Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 265.03 (calculated for C₁₃H₁₀ClFNO₂) .

Critical Note:
Discrepancies in melting points (e.g., 40–42°C vs. literature) may indicate polymorphic forms or impurities .

Q. What are common solubility challenges for this compound, and how can formulation improve bioavailability?

Methodological Answer: The compound’s low water solubility (logP ~2.8) limits in vivo applications. Strategies include:

  • Nanoemulsions : Use Tween-80 and soybean oil to enhance dissolution .
  • Prodrug Design : Introduce hydrophilic moieties (e.g., phosphate esters) at the pyridine nitrogen .

Data Reference:

  • LogP : Predicted via ChemDraw (2.8 ± 0.3) .
  • Permeability : Methyl esters enhance skin penetration (80–90% absorption in vitro) .

Advanced Research Questions

Q. How does the 5-chloro-2-fluorophenyl substituent influence structure-activity relationships (SAR) in nicotinate derivatives?

Methodological Answer: The substituent’s electron-withdrawing effects modulate receptor binding. For example:

  • Antinociceptive Activity : Fluorine enhances lipophilicity, improving CNS penetration (e.g., 10 mg/kg dose reduces writhing by 60% in mice) .
  • Enzyme Inhibition : Chlorine increases affinity for esterases (hydrolysis half-life <1 hour in plasma) .

Experimental Design:

  • In Silico Docking : Use AutoDock Vina to compare binding energies with nicotinic acid receptors .
  • In Vitro Assays : Test inhibition of COX-2 or TRPV1 channels .

Q. What metabolic pathways degrade this compound, and how can metabolites be tracked?

Methodological Answer: Primary metabolism involves esterase-mediated hydrolysis to 5-(5-chloro-2-fluorophenyl)nicotinic acid and methanol.

  • LC-MS/MS : Quantify metabolites in plasma (LOQ: 0.1 ng/mL) .
  • Radiolabeling : Use ¹⁴C-methyl groups to trace excretion (15% urinary recovery in 108 hours) .

Stability Note:
Store at -20°C in amber vials to prevent photodegradation .

Q. Can this compound serve as a synthon for heterocyclic drug candidates?

Methodological Answer: Yes. The pyridine ring allows cross-coupling (e.g., Suzuki-Miyaura with boronic acids) to generate analogs:

  • Example : React with (5-(methoxycarbonyl)pyridin-3-yl)boronic acid to form bipyridine derivatives .
  • Conditions : Pd(PPh₃)₄ catalyst, DME/H₂O, 80°C, 12 hours .

Yield Optimization:

  • Microwave Synthesis : Reduces reaction time to 30 minutes .

Contradictions and Limitations

  • Catalyst Efficiency : MoO₃/SiO₂ outperforms H₂SO₄ in esterification, but scalability for chloro-fluorophenyl derivatives is unverified .
  • Bioavailability : While methyl esters enhance absorption, rapid hydrolysis may limit therapeutic duration .

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